4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride 4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2490375-48-7
VCID: VC5421875
InChI: InChI=1S/C5H3N3O2.ClH/c6-1-3-4(5(9)10)8-2-7-3;/h2H,(H,7,8)(H,9,10);1H
SMILES: C1=NC(=C(N1)C(=O)O)C#N.Cl
Molecular Formula: C5H4ClN3O2
Molecular Weight: 173.56

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride

CAS No.: 2490375-48-7

Cat. No.: VC5421875

Molecular Formula: C5H4ClN3O2

Molecular Weight: 173.56

* For research use only. Not for human or veterinary use.

4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride - 2490375-48-7

Specification

CAS No. 2490375-48-7
Molecular Formula C5H4ClN3O2
Molecular Weight 173.56
IUPAC Name 4-cyano-1H-imidazole-5-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C5H3N3O2.ClH/c6-1-3-4(5(9)10)8-2-7-3;/h2H,(H,7,8)(H,9,10);1H
Standard InChI Key DOBRSAWHAFOICB-UHFFFAOYSA-N
SMILES C1=NC(=C(N1)C(=O)O)C#N.Cl

Introduction

Structural and Physicochemical Properties

The compound’s structure comprises an imidazole core with a cyano (-CN) group at position 4 and a carboxylic acid (-COOH) group at position 5, stabilized as a hydrochloride salt. The IUPAC name is 4-cyano-1H-imidazole-5-carboxylic acid;hydrochloride, and its SMILES representation is C1=NC(=C(N1)C(=O)O)C#N.Cl. Key physicochemical properties include:

PropertyValue
Molecular FormulaC5H4ClN3O2\text{C}_5\text{H}_4\text{ClN}_3\text{O}_2
Molecular Weight173.56 g/mol
CAS Number2490375-48-7
InChI KeyDOBRSAWHAFOICB-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unspecified. The cyano and carboxylic acid groups enable diverse interactions, such as hydrogen bonding and electrostatic attraction, critical for binding biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-Cyano-1H-imidazole-5-carboxylic acid;hydrochloride involves cyclization reactions using precursors like glyoxal derivatives and nitriles. A common method employs nickel or erbium triflate catalysts to facilitate cyclization under controlled conditions, achieving moderate yields. For example, erbium triflate catalyzes the formation of the imidazole ring via a [3+2] cycloaddition mechanism, followed by hydrochloric acid quenching to form the hydrochloride salt.

Industrial Optimization

Industrial production scales these reactions by optimizing parameters such as temperature (typically 80–120°C), pressure, and catalyst loading. Continuous-flow reactors are employed to enhance yield (up to 85%) and reduce reaction times from hours to minutes. Post-synthesis purification involves recrystallization from ethanol-water mixtures, yielding >98% purity.

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its cyano and carboxylic acid groups:

  • Cyano Group: Participates in nucleophilic additions (e.g., hydrolysis to amides or reduction to amines using LiAlH4\text{LiAlH}_4).

  • Carboxylic Acid: Forms esters, amides, or anhydrides via standard acyl substitution reactions.

Notable transformations include:

  • Esterification: Reaction with methanol/H2SO4\text{H}_2\text{SO}_4 yields methyl 4-cyano-1H-imidazole-5-carboxylate.

  • Amidation: Coupling with amines via carbodiimide reagents produces carboxamide derivatives.

Applications in Medicinal Chemistry

Enzyme Inhibition and Drug Design

The imidazole ring coordinates transition metals (e.g., Zn²⁺ in metalloenzymes), making it a scaffold for protease inhibitors. For example, derivatives of this compound have been explored as HIV-1 integrase inhibitors by targeting the enzyme’s dimer interface . Structural analogs demonstrated IC₅₀ values <10 μM in antiviral assays .

Industrial and Agricultural Applications

Herbicide Development

Patent CN87100994A discloses imidazole-5-carboxylic acid derivatives as herbicides, with the cyano group enhancing phytotoxicity . Field trials demonstrated 90% weed suppression at 2 kg/ha, outperforming commercial standards .

Material Science

The compound serves as a ligand in coordination polymers. Erbium(III) complexes exhibit luminescent properties, with emission peaks at 550 nm (green), useful in OLED fabrication.

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